molecular formula C10H18N2O3 B2517638 [4-(Acetylamino)-1-aminocyclohexyl]acetic acid CAS No. 1674390-03-4

[4-(Acetylamino)-1-aminocyclohexyl]acetic acid

Cat. No. B2517638
CAS RN: 1674390-03-4
M. Wt: 214.265
InChI Key: VJCHFFFQNMWCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(Acetylamino)-1-aminocyclohexyl]acetic acid” belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecule contains a total of 33 atoms, including 18 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic primary amine, and 1 hydroxyl group .

Scientific Research Applications

Metabolic Insights

The compound [4-(Acetylamino)-1-aminocyclohexyl]acetic acid, as a derivative of cyclohexylacetic acid, has been studied in the context of metabolic disorders. Research identified cis- and trans-4-hydroxycyclohexylacetic acid (similar structures to the compound ) in the urine of a child with transient tyrosinemia and her mother, suggesting its metabolic relevance. It is postulated that these compounds are metabolites of tyrosine, indicating a possible role in amino acid metabolism or in conditions like tyrosinemia, where there is a defective breakdown of the amino acid tyrosine (Niederwieser et al., 1978).

Chemical Synthesis and Catalysis

In chemical synthesis, the acetylation reactions, akin to those involving this compound, have been extensively studied. For example, the acetylation of tert-butanol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine, has revealed the nucleophilic catalysis mechanism, which could potentially be applied to similar compounds for synthesizing various chemical products or intermediates (Xu et al., 2005).

Environmental Chemistry

The compound's structural similarity to other acetyl derivatives indicates its potential role in environmental chemistry, particularly in the breakdown and formation of various environmental contaminants. For example, studies have explored the advanced oxidation chemistry of paracetamol, involving 4-acetylaminocatechol, which could provide insights into the environmental fate and transformation of similar acetyl derivatives (Vogna et al., 2002).

Biochemical Applications

The reductive amination of monosaccharides with derivatives like 8-aminopyrene-1,3,6-trisulfonate in the presence of organic acids, including acetic acid, has been investigated for its potential applications in biochemical assays and analysis. This research demonstrates the compound's relevance in developing novel biochemical methodologies and improving existing ones (Evangelista et al., 1996).

Enzyme Research

In enzyme research, compounds like this compound are valuable. Studies on N-acylamino acid racemases, enzymes that catalyze the racemization of optically active N-acetylamino acids, highlight the potential biomedical and biotechnological applications of these compounds (Verseck et al., 2001).

properties

IUPAC Name

2-(4-acetamido-1-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-8-2-4-10(11,5-3-8)6-9(14)15/h8H,2-6,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHFFFQNMWCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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